2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Overview
Description
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C14H20BNO3 and its molecular weight is 261.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Boric Acid Ester Intermediates: This compound is used in the synthesis of boric acid ester intermediates with benzene rings. These intermediates are obtained through a three-step substitution reaction and are structurally confirmed using various spectroscopic methods and mass spectrometry. Single crystal X-ray diffraction is used for crystallographic and conformational analyses, revealing consistency between molecular structures optimized by density functional theory (DFT) and crystal structures determined by X-ray diffraction (Huang et al., 2021).
Chemical Properties and Analysis
- Molecular Electrostatic Potential and Frontier Molecular Orbitals: The molecular electrostatic potential and frontier molecular orbitals of these compounds are investigated, helping to reveal some of their physicochemical properties. This deeper understanding is crucial in various fields of chemistry and materials science (Huang et al., 2021).
Application in Cancer Research
- Boron Uptake in Cancer Cells: Boron-containing derivatives of this compound have been studied for their cytotoxicities and boron uptake in human glioblastoma and canine kidney tubule cells. This research is significant in exploring potential treatments for cancers like glioblastoma (Morrison et al., 2010).
Exploration in Organic Synthesis
- Synthesis of Complex Organic Compounds: It's involved in the synthesis of complex organic compounds, such as certain boric acid derivatives and pyrazoles. These syntheses contribute to the expansion of organic chemistry, potentially leading to new materials and pharmaceuticals (Liao et al., 2022).
Analysis of Molecular Interactions
- Investigation of Noncovalent Interactions: Studies involving this compound include investigating noncovalent interactions that stabilize crystal packing, essential in understanding molecular behavior and designing new materials and drugs (Gouda et al., 2022).
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound undergoes a process known as catalytic protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is facilitated by a catalyst. The protodeboronation of 1°, 2°, and 3° alkyl boronic esters is achieved utilizing a radical approach .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura reaction, a type of metal-catalyzed C-C bond formation . This reaction is a widely used method for forming carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds .
Pharmacokinetics
It’s important to note that the compound’s stability can be influenced by environmental factors such as ph .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This makes it a valuable tool in the field of organic synthesis, enabling the creation of a wide variety of complex organic compounds .
Action Environment
The compound’s action can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a process that the compound undergoes, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
Biochemical Analysis
Biochemical Properties
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide plays a significant role in biochemical reactions, particularly in the context of borylation and hydroboration reactions. It interacts with various enzymes and proteins, facilitating the formation of boron-containing compounds. The compound is known to interact with palladium and copper catalysts, which are essential for the borylation of alkylbenzenes and the coupling with aryl iodides . These interactions are crucial for the synthesis of complex organic molecules and have implications in medicinal chemistry and material science.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of various enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, it can modulate cell signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for certain enzymes, facilitating enzyme inhibition or activation. The compound’s boron moiety is particularly important for its binding interactions, allowing it to form stable complexes with various biomolecules . These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been observed to affect cellular function, with potential implications for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and modulating enzyme function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Its interactions with specific enzymes, such as those involved in borylation and hydroboration reactions, are critical for its metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall biochemical activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . Its localization is crucial for its activity and function, impacting processes such as enzyme activity, gene expression, and cellular metabolism.
Properties
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-10(8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGSPDOXCXYGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585980 | |
Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
843646-72-0 | |
Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.